
4-(Biphenyl-4-yl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Biphenyl-4-yl)-1H-imidazole is an organic compound that features a biphenyl group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Biphenyl-4-yl)-1H-imidazole typically involves the coupling of biphenyl derivatives with imidazole precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of a biphenyl boronic acid with an imidazole halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 4-(Biphenyl-4-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or iodine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or alkylated biphenyl-imidazole derivatives.
科学的研究の応用
4-(Biphenyl-4-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
作用機序
The mechanism of action of 4-(Biphenyl-4-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The biphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
類似化合物との比較
- 4-(Biphenyl-4-yl)-1H-pyrazole
- 4-(Biphenyl-4-yl)-1H-triazole
- 4-(Biphenyl-4-yl)-1H-tetrazole
Comparison: 4-(Biphenyl-4-yl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it versatile for various applications. In contrast, pyrazole, triazole, and tetrazole derivatives may exhibit different reactivity and binding affinities due to their varying ring structures and nitrogen atom arrangements .
特性
分子式 |
C15H12N2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
5-(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C15H12N2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-17-15/h1-11H,(H,16,17) |
InChIキー |
KWNTZSGAQUQYKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438285.png)
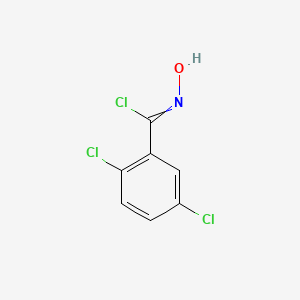
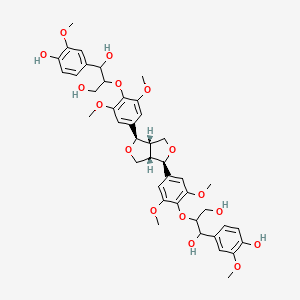
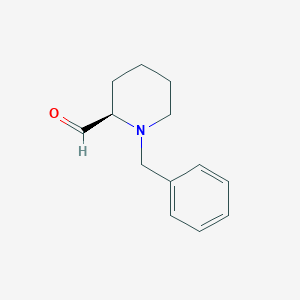
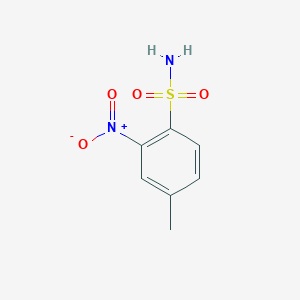
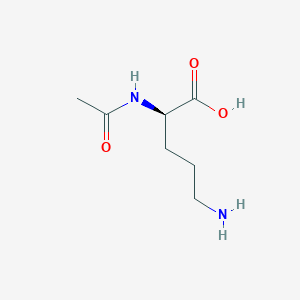
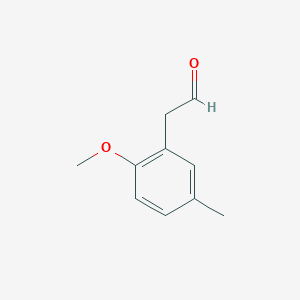
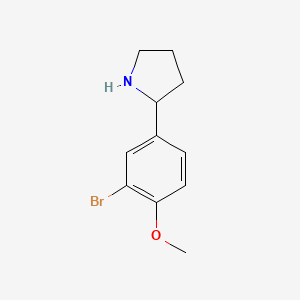
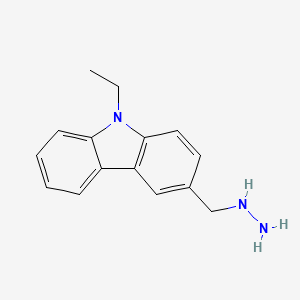
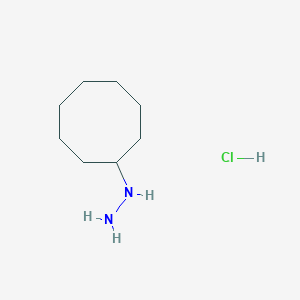

![ammonium (2E)-7-[(2-amino-2-carboxyethyl)sulfanyl]-2-[(2,2-dimethylcyclopropyl)formamido]hept-2-enoate](/img/structure/B12438353.png)

